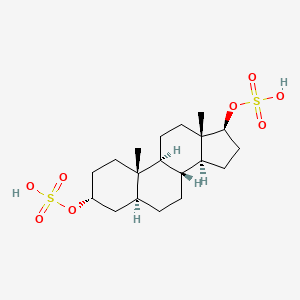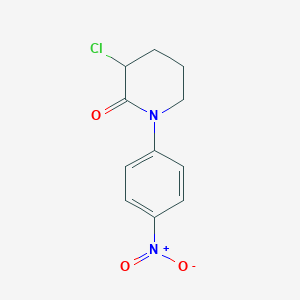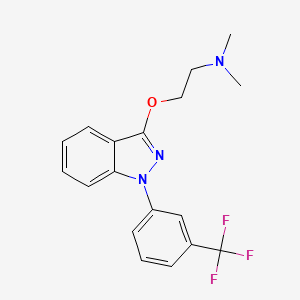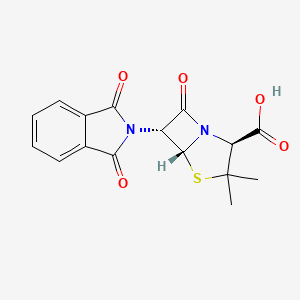
6-Phthalimidopenicillanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:
6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:
Hydrazinolysis: This reaction involves the cleavage of the phthalimido group using hydrazine, leading to the formation of 6-aminopenicillanic acid.
Substitution Reactions: The phthalimido group can be substituted with other functional groups to create new penicillin derivatives.
Common Reagents and Conditions
Hydrazine: Used in hydrazinolysis to remove the phthalimido group.
Acid Chlorides and Anhydrides: Used in substitution reactions to introduce new functional groups.
Major Products Formed
6-Aminopenicillanic Acid: Formed by hydrazinolysis of this compound.
Various Penicillin Derivatives: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:
Antibiotic Development: Used as an intermediate in the synthesis of new penicillin derivatives with improved antibacterial properties.
Biological Studies: Employed in studies investigating the mechanisms of β-lactam antibiotics.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which 6-Phthalimidopenicillanic acid is derived.
Phthalisoimido-penicillin Amide: Another derivative with similar stability but different reactivity.
Uniqueness
This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .
Eigenschaften
CAS-Nummer |
20425-27-8 |
|---|---|
Molekularformel |
C16H14N2O5S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1 |
InChI-Schlüssel |
LNVKHOIUIPPOFH-ISTVAULSSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


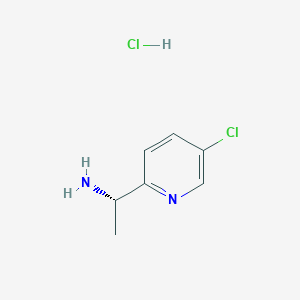
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
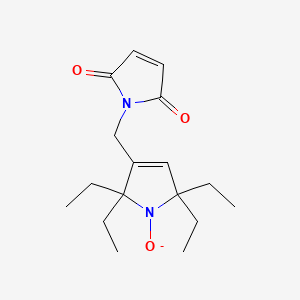
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)

